4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid” is a complex organic molecule. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amine groups . It also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of this compound would likely involve multiple steps, including the formation of the Fmoc-protected amino acid and the introduction of the pyrazole ring. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular formula of this compound is C19H19NO4, and its molecular weight is 325.36 . It contains a fluorene group, a pyrazole ring, and a carboxylic acid group .Chemical Reactions Analysis
The Fmoc group in this compound can be removed under basic conditions, revealing a free amine group. The pyrazole ring is aromatic and relatively stable .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Some properties that could be relevant include its solubility, stability, and reactivity .Scientific Research Applications
Protective Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the compound , is widely used to protect hydroxy-groups during synthesis, especially in peptide synthesis. This protective group allows for the selective removal in the presence of base-labile groups, enhancing the versatility and efficiency of synthetic strategies. For example, the Fmoc group can be conveniently removed by action of triethylamine in dry pyridine, leaving other sensitive groups intact, thus facilitating complex synthetic sequences (Gioeli & Chattopadhyaya, 1982).
Photosensitive Synthetic Ion Channels
The derivative 4‐oxo‐4‐(pyren‐4‐ylmethoxycarbonyl) butanoic acid serves as a photolabile protecting group to demonstrate optical gating in nanofluidic devices. This application shows how light can be used to control the transport of ions through synthetic channels, paving the way for developments in controlled release systems, sensing, and information processing based on the interaction of light with engineered molecular systems (Ali et al., 2012).
Synthesis of Amino-thiazole Derivatives
A specific synthesis route utilizing the Fmoc group for the creation of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid highlights the compound's role in constructing molecules with potential biological activity. This synthesis showcases the utility of the Fmoc group in building blocks for more complex molecules, expanding the chemical toolkit available for drug discovery and development (Le & Goodnow, 2004).
Solid Phase Peptide Synthesis
The Fmoc group is fundamental in solid phase peptide synthesis, offering an orthogonal approach to the synthesis of biologically active peptides and proteins. This method has been enriched by various solid supports and linkages, contributing significantly to the field of bioorganic chemistry. The versatility of Fmoc solid phase peptide synthesis enables the synthesis of complex peptides and small proteins under a wide range of conditions, providing a robust platform for the exploration of biological phenomena (Fields & Noble, 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O4/c24-23(25,26)20-18(11-28-29-20)17(21(30)31)9-10-27-22(32)33-12-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8,11,17,19H,9-10,12H2,(H,27,32)(H,28,29)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMVLQDJUKTOCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C4=C(NN=C4)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.